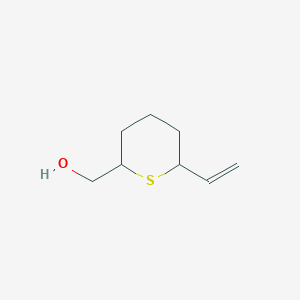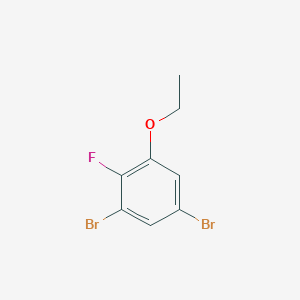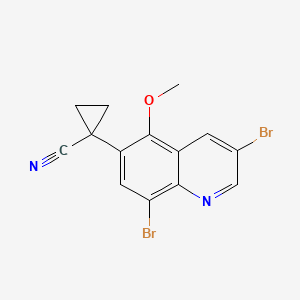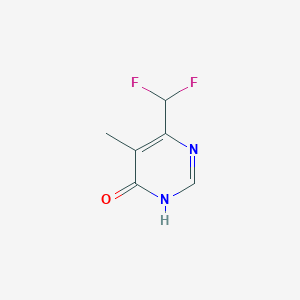
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine is a chemical compound with the molecular formula C6H6F2N2O and a molecular weight of 160.12 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids.
Méthodes De Préparation
The synthesis of 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine involves several steps. One common method includes the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring structure, which is then further modified to introduce the difluoromethyl and hydroxy groups.
Industrial production methods often involve optimizing these reactions for large-scale synthesis. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Pyrimidine derivatives are crucial in the study of nucleic acids and their functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The presence of the difluoromethyl group enhances its binding affinity and specificity to certain targets, making it a valuable compound in drug design and development .
Comparaison Avec Des Composés Similaires
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dihydroxy-5-methylpyrimidine: Similar in structure but lacks the difluoromethyl group, which affects its chemical properties and biological activity.
2,4-Difluoropyrimidine: Contains fluorine atoms at different positions, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H6F2N2O |
|---|---|
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
4-(difluoromethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6F2N2O/c1-3-4(5(7)8)9-2-10-6(3)11/h2,5H,1H3,(H,9,10,11) |
Clé InChI |
IAGAGDWNXQDYEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CNC1=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


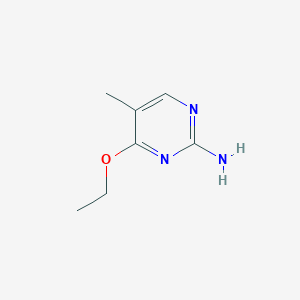
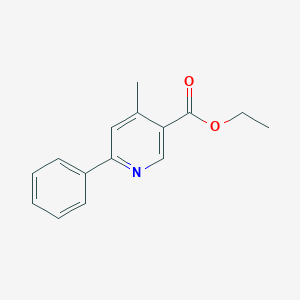
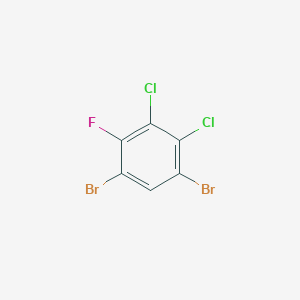
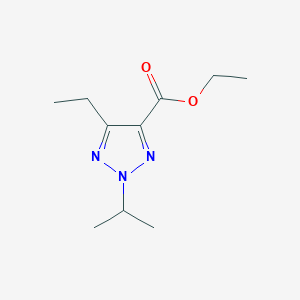
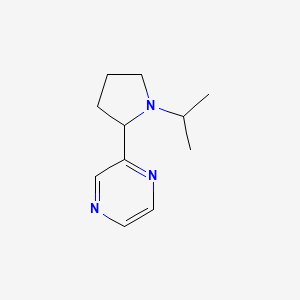
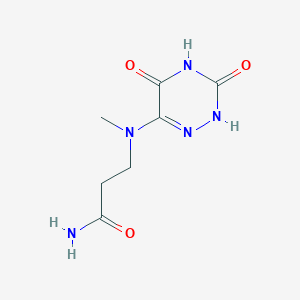
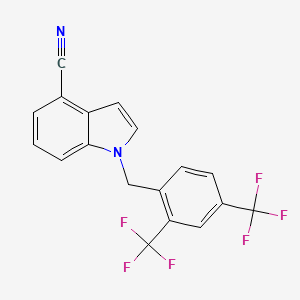
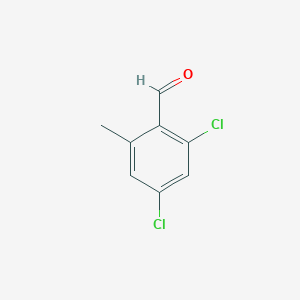
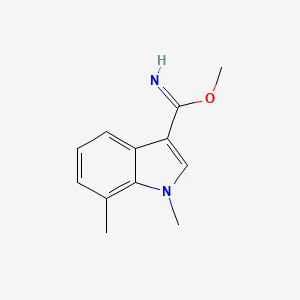

![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
